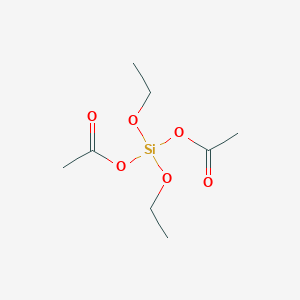
Diacetoxydiethoxysilane
Description
This article will focus on this compound and its comparison with similar silanes.
Diethoxydimethylsilane, with the formula (CH₃)₂Si(OC₂H₅)₂, is a colorless liquid used as a precursor in silicone production. It features two ethoxy (-OC₂H₅) and two methyl (-CH₃) groups bonded to a silicon atom, offering moderate reactivity for hydrolysis and condensation reactions . Key properties include a density of 0.865 g/cm³, refractive index of 1.3790–1.3820, and ≥99% purity .
Properties
CAS No. |
13170-18-8 |
|---|---|
Molecular Formula |
C8H16O6Si |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
[acetyloxy(diethoxy)silyl] acetate |
InChI |
InChI=1S/C8H16O6Si/c1-5-11-15(12-6-2,13-7(3)9)14-8(4)10/h5-6H2,1-4H3 |
InChI Key |
ZQSAMWXOYNJGII-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Canonical SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Other CAS No. |
13170-18-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organosilicon Compounds
The following table compares Diethoxydimethylsilane with structurally and functionally related silanes:
Reactivity and Functional Groups
- Diethoxydimethylsilane: Ethoxy groups enable controlled hydrolysis, forming silanol intermediates for crosslinking. Methyl groups provide hydrophobicity .
- Dimethyl Ethoxysilane : Single ethoxy group increases reactivity compared to Diethoxydimethylsilane, leading to faster condensation .
- Dichlorodimethylsilane : Chloride substituents make it highly reactive and corrosive, requiring careful handling .
Research Findings and Performance Data
- Thermal Stability : Cyclohexyldimethoxymethylsilane outperforms Diethoxydimethylsilane in high-temperature applications (stable up to 300°C vs. 200°C) .
- Hydrolysis Rates : Dichlorodimethylsilane hydrolyzes within minutes, whereas Diethoxydimethylsilane requires hours under similar conditions, enabling better process control .
- Purity Standards : Diethoxydimethylsilane is typically ≥99% pure, reducing side reactions in silicone synthesis , while Dichlorodimethylsilane often requires distillation for impurity removal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


